

Application Notes and Protocols: ER Degradar 5 for Inducing Protein Degradation

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Compound of Interest

Compound Name: *ER degrader 5*

Cat. No.: *B12388038*

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Introduction

ER Degradar 5 is a potent and selective Estrogen Receptor Alpha (ER α) protein degrader. It belongs to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to specifically target and eliminate proteins of interest, such as ER α .^{[1][2]} This targeted protein degradation offers a powerful tool for studying the consequences of acute ER α loss and holds therapeutic potential in ER α -driven diseases like breast cancer.^{[3][4]}

ER Degradar 5 is composed of a ligand that binds to the ER α protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.^[1] This tripartite structure brings ER α into close proximity with the E3 ligase, leading to the ubiquitination of ER α and its subsequent degradation by the proteasome.

These application notes provide detailed protocols for the use of **ER Degradar 5** to induce ER α degradation in cellular models.

Data Presentation

The following tables summarize the quantitative data for **ER Degradar 5**, demonstrating its efficacy and potency in inducing the degradation of ER α .

Table 1: In Vitro Degradation and Potency of **ER Degrader 5**

Parameter	Cell Line	Value
DC50 (Degradation Concentration 50%)	MCF-7	~1-2 nM
DC50 (Degradation Concentration 50%)	T47D	Dose-dependent degradation observed
IC50 (Inhibitory Concentration 50%)	MCF-7	Data not available

Table 2: Effect of **ER Degrader 5** on ER α Protein Levels in Different Cell Lines

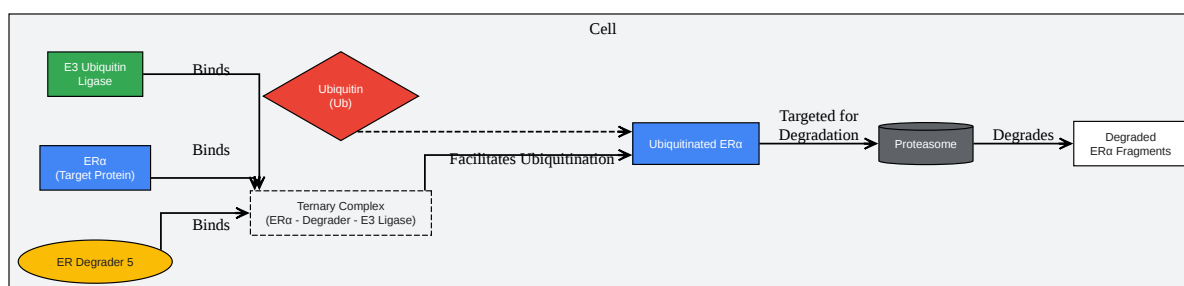
Cell Line	Treatment Concentration	Incubation Time	ER α Degradation
MCF-7	Dose-dependent	24 hours	Significant degradation
T47D	Dose-dependent	24 hours	Significant degradation

Table 3: Comparison of **ER Degrader 5** with Fulvestrant (a Selective ER Degrader - SERD)

Parameter	ER Degrader 5 (Vepdegestrant)	Fulvestrant
Mechanism of Action	Induces ER degradation via the ubiquitin-proteasome system (PROTAC)	Blocks and damages estrogen receptors (SERD)
In Vivo ER Degradation	Greater than Fulvestrant	Standard SERD
Tumor Growth Inhibition	Improved compared to Fulvestrant in preclinical models	Effective, but resistance can develop
Administration	Oral	Intramuscular

Signaling Pathway

The following diagram illustrates the mechanism of action of **ER Degrader 5**.



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Caption: Mechanism of action of **ER Degrader 5**.

Experimental Protocols

Protocol 1: Assessment of ERα Degradation by Western Blot

This protocol describes the steps to measure the degradation of ERα protein in cancer cell lines after treatment with **ER Degrader 5**.

Materials:

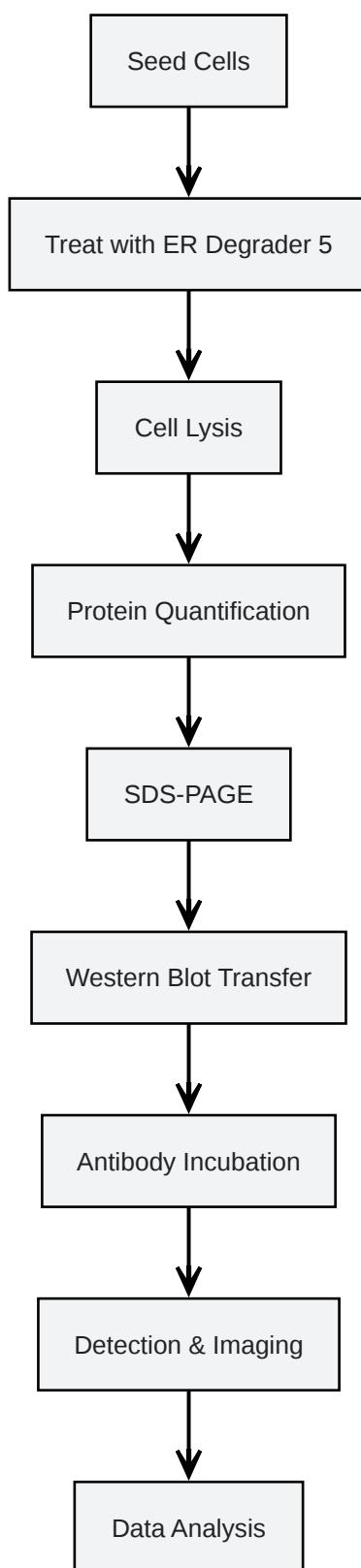
- ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
- Cell culture medium and supplements

- **ER Degradar 5**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-ER α
- Primary antibody: anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **ER Degradar 5** (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control. Incubate for the desired time (e.g., 24 hours).
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add 100 μ L of ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 30 minutes.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 12,000 x g for 3 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Load 15 µg of protein from each sample onto a 10% SDS-PAGE gel.
 - Run the gel at 120V for 80 minutes.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.



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Caption: Western blot workflow for ERα degradation.

Protocol 2: Cell Viability Assay

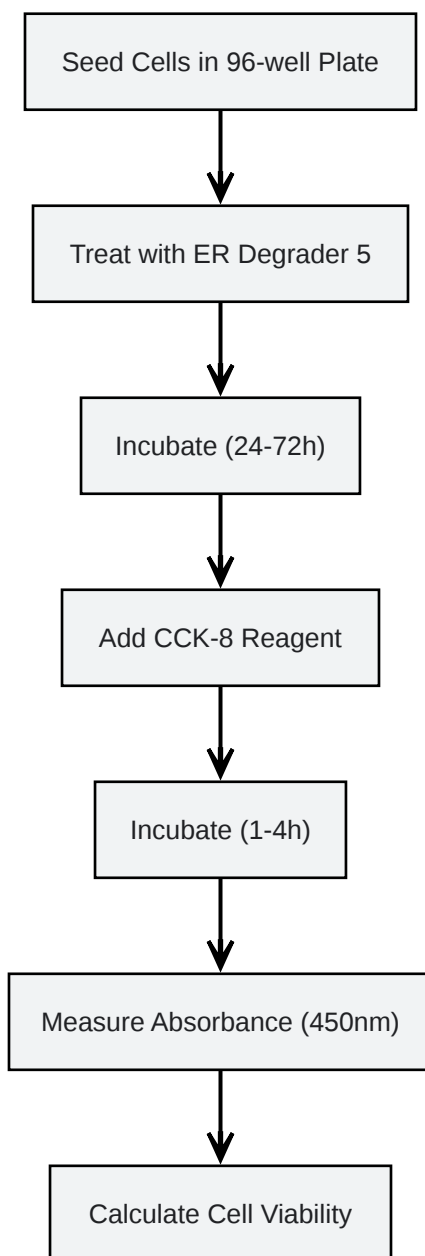
This protocol is for determining the effect of ER α degradation on cell viability using a CCK-8 assay.

Materials:

- ER α -positive breast cancer cell lines (e.g., MCF-7)
- 96-well plates
- Cell culture medium and supplements
- **ER Degrader 5**
- DMSO (vehicle control)
- CCK-8 reagent

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of **ER Degrader 5** or DMSO.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- CCK-8 Addition: Add 10 μ L of CCK-8 reagent to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.



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Caption: Cell viability assay workflow.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ER α -Degradar-E3 ligase ternary complex.

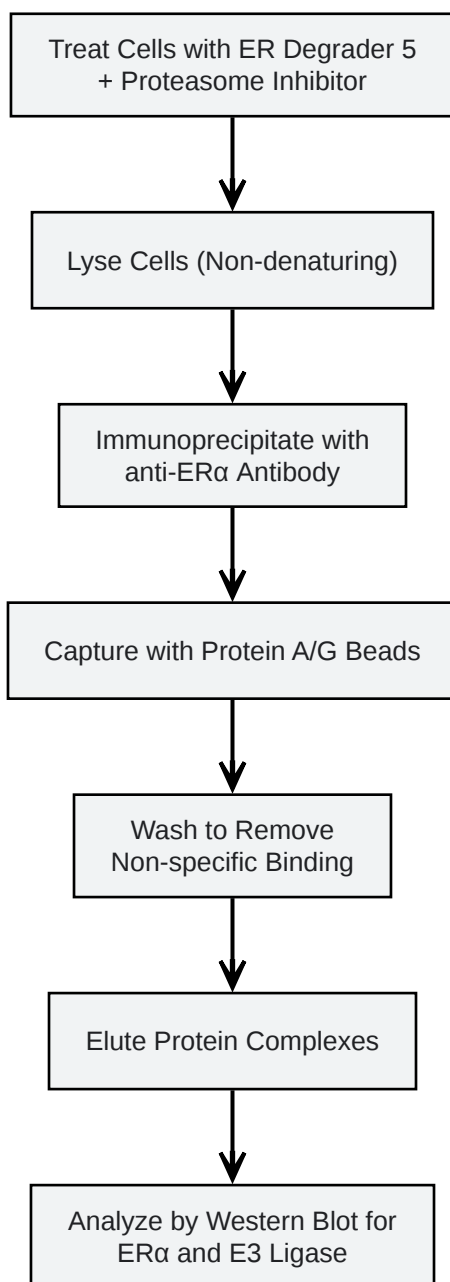
Materials:

- ER α -positive breast cancer cell lines
- **ER Degrader 5**
- MG132 (proteasome inhibitor)
- Non-denaturing Co-IP lysis buffer
- Anti-ER α antibody
- Protein A/G magnetic beads
- Co-IP wash buffer
- Elution buffer
- Antibodies for Western blotting (anti-ER α , anti-E3 ligase)

Procedure:

- Cell Treatment: Treat cells with **ER Degrader 5** and MG132 (to prevent degradation of the complex) for a short duration (e.g., 2-4 hours).
- Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
- Protein Quantification: Quantify the protein concentration.
- Immunoprecipitation:
 - Incubate the cell lysate with the anti-ER α antibody for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
 - Collect the beads using a magnetic stand and discard the supernatant.

- **Washing:** Wash the beads three to four times with Co-IP wash buffer to remove non-specific binding proteins.
- **Elution:** Elute the protein complexes from the beads.
- **Western Blot Analysis:** Analyze the eluted samples by Western blotting using antibodies against ER α and the specific E3 ligase recruited by **ER Degradar 5** to confirm their interaction.



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Caption: Co-immunoprecipitation workflow.

Troubleshooting

Issue	Possible Cause	Solution
No or low ER α degradation	Ineffective concentration of ER Degradar 5.	Optimize the concentration and incubation time.
Cell line is resistant.	Use a different ER α -positive cell line.	
Low expression of the required E3 ligase.	Confirm E3 ligase expression in the cell line.	
High background in Western blot	Insufficient blocking or washing.	Increase blocking time and number of washes.
Antibody concentration is too high.	Optimize primary and secondary antibody concentrations.	
Inconsistent cell viability results	Uneven cell seeding.	Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the 96-well plate.	Avoid using the outer wells of the plate.	

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